molecular formula C15H15NO B1392078 2-(3,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-88-6

2-(3,5-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392078
CAS No.: 1187166-88-6
M. Wt: 225.28 g/mol
InChI Key: RMHGLJDSAPTEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to a pyridine ring that also has a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: this compound can be converted to 2-(3,5-Dicarboxybenzoyl)-4-methylpyridine.

    Reduction: The reduction of the benzoyl group yields 2-(3,5-Dimethylbenzyl)-4-methylpyridine.

    Substitution: Electrophilic substitution can produce various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylbenzoyl)-4-methylpyridine exerts its effects depends on its interaction with molecular targets. The benzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylbenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

    4-Methyl-2-benzoylpyridine: Lacks the methyl groups on the benzoyl ring.

    2-(3,5-Dimethylphenyl)pyridine: Lacks the carbonyl group.

Uniqueness

2-(3,5-Dimethylbenzoyl)-4-methylpyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both the benzoyl and methyl groups provides a distinct chemical environment that can be exploited in various applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-16-14(9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHGLJDSAPTEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylbenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.